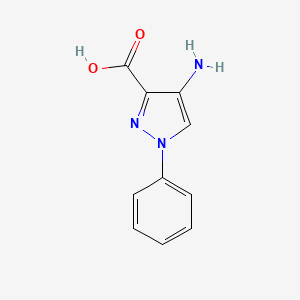

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8-6-13(12-9(8)10(14)15)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAFWVJWMRAZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494302 | |

| Record name | 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64299-26-9 | |

| Record name | 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid chemical properties"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its wide range of biological activities. The key chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-amino-1-phenylpyrazole-3-carboxylic acid | [1] |

| Synonyms | 4-AMINO-1-PHENYLPYRAZOLE-3-CARBOXYLIC ACID | [1] |

| CAS Number | 64299-26-9 | [1] |

| Molecular Formula | C₁₀H₉N₃O₂ | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa (acidic) | ~4-5 (Estimated for carboxylic acid) | [2] |

| pKa (basic) | ~2-3 (Estimated for amino group) |

Spectral Data Analysis

While specific experimental spectra for this compound are not available in the cited literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 7.0-8.0 ppm. The proton on the pyrazole ring would likely appear as a singlet in the aromatic region as well. The amino group protons (NH₂) would likely present as a broad singlet, and the carboxylic acid proton (COOH) would be a broad singlet at a downfield chemical shift, potentially above δ 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the ten carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the range of δ 160-170 ppm. The carbons of the phenyl and pyrazole rings would appear in the aromatic region (δ 110-150 ppm).

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 203. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 amu) and fragmentation of the pyrazole and phenyl rings.

Experimental Protocols

A specific, detailed synthesis protocol for this compound is not explicitly available. However, a plausible synthetic route can be adapted from general methods for the synthesis of 4-aminopyrazole derivatives, such as the Knorr pyrazole synthesis.

Representative Synthesis Protocol: Modified Knorr Synthesis

This protocol describes a potential pathway for the synthesis of this compound.

-

Synthesis of Ethyl 2-cyano-3-oxobutanoate:

-

To a solution of ethyl cyanoacetate in an appropriate solvent (e.g., ethanol), add a base such as sodium ethoxide.

-

Slowly add ethyl acetate and stir the reaction mixture at room temperature.

-

After completion of the reaction (monitored by TLC), neutralize the mixture with a dilute acid and extract the product with an organic solvent.

-

Purify the resulting ethyl 2-cyano-3-oxobutanoate by vacuum distillation.

-

-

Synthesis of Ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate:

-

Dissolve phenylhydrazine in glacial acetic acid.

-

Add the ethyl 2-cyano-3-oxobutanoate to the solution and reflux the mixture.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate.

-

-

Hydrolysis to this compound:

-

Suspend the ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate in an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

-

Biological Activity and Signaling Pathways

Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities. Notably, certain pyrazole-containing compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), both of which are important targets in cancer therapy, particularly for acute myeloid leukemia (AML).

FLT3 Signaling Pathway

The FLT3 receptor tyrosine kinase plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[3] Mutations leading to constitutive activation of FLT3 are common in AML.[3] Inhibitors of FLT3 can block downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, thereby inducing apoptosis in cancer cells.

CDK Signaling Pathway

Cyclin-dependent kinases are key regulators of the cell cycle.[4] Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation.[5] CDK inhibitors can arrest the cell cycle, preventing cancer cells from dividing.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound as described in the experimental protocol section.

References

An In-depth Technical Guide on 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with a pyrazole core, a foundational structure in many biologically active molecules. This guide provides a comprehensive overview of its structure, physicochemical properties, a plausible synthetic pathway with detailed experimental protocols, and an exploration of the biological significance of its derivatives, particularly in the realm of kinase inhibition for cancer therapy. While specific biological data for the title compound is not extensively available in public literature, the significance of its structural motif as a scaffold for potent inhibitors warrants a detailed examination for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a central pyrazole ring substituted with a phenyl group at the N1 position, an amino group at the C4 position, and a carboxylic acid group at the C3 position.

Chemical Structure:

Table 1: Physicochemical Properties [1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| CAS Number | 64299-26-9 |

| Appearance | Solid (predicted) |

| InChI | InChI=1S/C10H9N3O2/c11-8-6-13(12-9(8)10(14)15)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) |

| InChIKey | YAAFWVJWMRAZOW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)N |

Synthesis

Plausible Synthetic Pathway

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate (Intermediate 2)

This step would typically involve the nitration of a precursor like ethyl 1-phenyl-1H-pyrazole-3-carboxylate. The synthesis of similar ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives has been described, starting from the reaction of diethyl oxalate with acetophenone derivatives, followed by cyclization with hydrazine hydrate.[2][3]

Step 2: Reduction of Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate to Ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate (Intermediate 3)

The reduction of the nitro group to an amino group is a standard transformation in organic synthesis. A common method is catalytic hydrogenation.

-

Protocol:

-

Dissolve ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate.

-

Step 3: Hydrolysis of Ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate to this compound (Final Product)

Alkaline hydrolysis is a common method for converting esters to carboxylic acids. A protocol for a similar compound, 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, has been reported and can be adapted.[4]

-

Protocol:

-

Dissolve ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of THF and methanol (1:1 v/v).

-

Add an aqueous solution of sodium hydroxide (e.g., 2.5 N, 2.5 equivalents).

-

Heat the reaction mixture at approximately 60°C for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and remove the organic solvents under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 4-5 with 6N HCl.

-

A precipitate should form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the phenyl group (multiplet, ~7.2-7.8 ppm). - Pyrazole ring proton (singlet, ~7.5-8.5 ppm). - Broad singlet for the carboxylic acid proton (>10 ppm). - Broad singlet for the amino group protons (~4-6 ppm). |

| ¹³C NMR | - Aromatic carbons of the phenyl group (~120-140 ppm). - Pyrazole ring carbons (~100-150 ppm). - Carboxylic acid carbonyl carbon (~160-170 ppm). |

| IR (Infrared) Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (~1700 cm⁻¹). - N-H stretches from the amino group (~3300-3500 cm⁻¹). - C=C and C=N stretches from the aromatic and pyrazole rings (~1400-1600 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (203.07 g/mol ). - Fragmentation pattern consistent with the loss of CO₂, H₂O, and fragments of the phenyl and pyrazole rings. |

Biological Activity and Significance

Derivatives of this compound have been investigated for a range of biological activities, highlighting the importance of this scaffold in medicinal chemistry.

Kinase Inhibition

The pyrazole core is a prominent feature in many kinase inhibitors. Derivatives of 1H-pyrazole-3-carboxamide have been designed and synthesized as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). These kinases are crucial targets in the treatment of acute myeloid leukemia (AML). For instance, the compound FN-1501, a 1H-pyrazole-3-carboxamide derivative, exhibits potent inhibitory activity against FLT3, CDK2, CDK4, and CDK6 in the nanomolar range.

Anti-inflammatory and Other Activities

Pyrazole derivatives are also known for their anti-inflammatory, analgesic, and antimicrobial properties. The core structure of this compound serves as a versatile starting point for the synthesis of compounds with potential therapeutic applications in these areas.

Signaling Pathways

While no specific signaling pathways have been elucidated for this compound itself, its derivatives that inhibit kinases like FLT3 and CDKs would impact downstream signaling pathways crucial for cell cycle progression and proliferation.

Caption: General mechanism of action for pyrazole-based kinase inhibitors.

Conclusion

This compound is a valuable heterocyclic compound with a core structure that is integral to the development of various therapeutic agents. This guide has provided a detailed overview of its structure, properties, and a plausible synthetic route based on established chemical transformations. The significant biological activities, particularly as kinase inhibitors, of its derivatives underscore the potential of this molecule as a key building block in drug discovery and development. Further research to elucidate the specific biological profile of the title compound and to synthesize and screen new derivatives is warranted.

References

- 1. This compound | C10H9N3O2 | CID 12363470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 64299-26-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS Number: 64299-26-9), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, and biological relevance, offering a valuable resource for professionals in the field.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 64299-26-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉N₃O₂ | [1][3] |

| Molecular Weight | 203.20 g/mol | [1] |

| IUPAC Name | 4-amino-1-phenylpyrazole-3-carboxylic acid | [1] |

| Synonyms | 4-AMINO-1-PHENYLPYRAZOLE-3-CARBOXYLIC ACID | [1] |

| Monoisotopic Mass | 203.069476538 Da | [1] |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not explicitly detailed in the provided results, a general synthetic approach can be inferred from the synthesis of structurally similar pyrazole derivatives. The synthesis of pyrazole carboxylic acids often involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For this specific molecule, a common pathway would likely start from a precursor like 4-nitro-1H-pyrazole-3-carboxylic acid.

General Experimental Protocol for Synthesis:

This protocol is a generalized procedure based on the synthesis of related pyrazole carboxamide derivatives, which involves the reduction of a nitro group to an amine.

Step 1: Synthesis of a Nitro-substituted Pyrazole Precursor (Hypothetical) A suitable phenylhydrazine would be reacted with a functionalized three-carbon component to form the 1-phenyl-4-nitro-1H-pyrazole-3-carboxylic ester. This would then be hydrolyzed to the corresponding carboxylic acid.

Step 2: Reduction of the Nitro Group

-

Dissolve the 1-phenyl-4-nitro-1H-pyrazole-3-carboxylic acid intermediate in a suitable solvent, such as ethanol or methanol.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).

-

If using SnCl₂, the reaction is typically carried out in the presence of concentrated hydrochloric acid and heated.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

-

Filter the crude product, wash with water, and dry.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Biological Activity and Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[5] Pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects.[6][7]

This compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. For instance, derivatives of 1H-pyrazole-3-carboxamide have been designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are attractive targets for the treatment of Acute Myeloid Leukemia (AML).[8][9]

Mechanism of Action: Kinase Inhibition

Many cancers, including AML, are driven by the aberrant activity of protein kinases like FLT3 and CDKs. Small molecules derived from pyrazole carboxylic acids can act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its signaling pathway and inhibiting cancer cell proliferation.

The diagram below illustrates the inhibitory action of a pyrazole-derived drug on a generic kinase signaling pathway.

Derivatives synthesized from 4-amino-1H-pyrazole-3-carboxylic acid have shown potent activity against FLT3 and CDK2/4.[8] For example, compound 8t, a 1H-pyrazole-3-carboxamide derivative, demonstrated strong inhibitory activity against FLT3 (IC₅₀: 0.089 nM) and CDK2/4 (IC₅₀: 0.719/0.770 nM), and showed a potent anti-proliferative effect on AML cell lines.[8][9] This highlights the importance of the core pyrazole structure, provided by intermediates like this compound, in developing targeted cancer therapies.

Spectroscopic Data

While specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound were not found in the search results, the following are expected characteristic signals based on its structure and data from similar compounds:

-

¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, a distinct singlet for the pyrazole C5-H, and broad signals for the amine (NH₂) and carboxylic acid (COOH) protons.

-

¹³C NMR: Resonances for the carbons of the phenyl and pyrazole rings, as well as a characteristic signal for the carboxylic acid carbonyl carbon.

-

IR Spectroscopy: Characteristic stretching vibrations for N-H (amine), O-H (carboxylic acid), C=O (carbonyl), and C=N/C=C bonds within the aromatic rings.[10]

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (203.20 g/mol ) and predictable fragmentation patterns.

Conclusion

This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure provides a versatile scaffold for the synthesis of complex molecules with significant therapeutic potential, particularly in the development of kinase inhibitors for oncology. This guide summarizes the key technical information available for this compound, providing a foundation for researchers and drug developers working with this and related pyrazole derivatives.

References

- 1. This compound | C10H9N3O2 | CID 12363470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 64299-26-9|this compound|BLD Pharm [bldpharm.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. mc.minia.edu.eg [mc.minia.edu.eg]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"biological activity of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid"

An in-depth analysis of the scientific literature reveals that while 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid serves as a foundational scaffold, its derivatives, particularly the 1H-pyrazole-3-carboxamide series, are the subject of extensive research into their potent biological activities. This guide focuses on these derivatives, which have demonstrated significant potential as kinase inhibitors for cancer therapy, specifically in the context of Acute Myeloid Leukemia (AML).

Core Biological Activity: Kinase Inhibition

The primary biological activity identified for derivatives of this compound is the inhibition of key protein kinases involved in cancer cell proliferation and survival. Notably, these compounds have shown potent inhibitory effects against Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[1][2]

Mutations in the FLT3 gene are common in AML and lead to the constitutive activation of downstream signaling pathways that drive uncontrolled cell growth.[1] The pyrazole-based derivatives act as competitive inhibitors at the ATP-binding site of these kinases, effectively blocking their activity and inducing apoptosis (programmed cell death) in cancer cells.[1][2]

Quantitative Analysis of Biological Activity

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro kinase inhibitory activity and anti-proliferative effects of representative 1H-pyrazole-3-carboxamide derivatives.

| Compound | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) | Reference |

| FN-1501 | FLT3 | 2.33 | MV4-11 (AML) | 8 | [2] |

| CDK2 | 1.02 | [1] | |||

| CDK4 | 0.39 | [1] | |||

| Compound 8t | FLT3 | 0.089 | MV4-11 (AML) | 1.22 | [1] |

| CDK2 | 0.719 | [1] | |||

| CDK4 | 0.770 | [1] | |||

| FLT3 Mutants | < 5 | [1] |

Compound 8t, a derivative of FN-1501, demonstrates significantly enhanced potency against FLT3 and maintains strong inhibition of CDKs.[1]

Signaling Pathway Inhibition

The inhibition of FLT3 and CDKs by these pyrazole derivatives disrupts critical signaling pathways essential for the proliferation and survival of cancer cells.

Caption: Inhibition of FLT3 and CDK signaling pathways by pyrazole derivatives.

As illustrated, the pyrazole derivatives block the constitutive activation of downstream pathways such as RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT, which are normally promoted by mutated FLT3.[1] Concurrently, inhibition of CDK2 and CDK4 prevents the phosphorylation of the retinoblastoma (Rb) protein, which in its hypophosphorylated state, sequesters the E2F transcription factor, thereby halting cell cycle progression and inhibiting proliferation.[2]

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the biological activity of these pyrazole derivatives.

In Vitro Kinase Activity Assay

This experiment quantifies the direct inhibitory effect of a compound on a specific kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reaction Setup: Recombinant human kinase (e.g., FLT3, CDK2, CDK4), a specific peptide substrate, and ATP are combined in a reaction buffer in the wells of a microplate.

-

Compound Addition: The test compound (e.g., FN-1501 or derivative 8t) is added at various concentrations.

-

Incubation: The reaction mixture is incubated at a controlled temperature to allow for the kinase-mediated phosphorylation of the substrate.

-

Detection: A detection reagent is added that produces a signal (e.g., luminescence) which is inversely proportional to the amount of ATP remaining. A lower signal indicates higher kinase activity.

-

Data Analysis: The signal intensity is measured, and the data is used to calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Cell Proliferation Assay (MTT or MTS Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MV4-11 human AML cells) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with the pyrazole derivative at a range of concentrations for a specified period (e.g., 72 hours).

-

Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plates are incubated, during which viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The results are used to plot a dose-response curve and determine the anti-proliferative IC50 value.

Western Blotting for Phosphoprotein Analysis

This technique is used to assess the effect of the compound on the phosphorylation status of proteins within the targeted signaling pathways.

Methodology:

-

Cell Lysis: Cancer cells, previously treated with the test compound, are lysed to release their protein contents.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-FLT3, phospho-Rb, phospho-STAT5).

-

Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate.

-

Imaging: The resulting light signal is captured, providing a visual representation of the amount of phosphorylated protein in each sample. A decrease in the signal in treated samples indicates successful inhibition of the upstream kinase.[2]

Conclusion

The this compound scaffold is a critical starting point for the development of highly potent and specific kinase inhibitors. Its carboxamide derivatives, such as FN-1501 and compound 8t, have demonstrated significant anti-leukemic activity in preclinical studies by effectively targeting FLT3 and CDKs.[1][2] This targeted inhibition disrupts key oncogenic signaling pathways, leading to decreased cell proliferation and the induction of apoptosis in cancer cells. The robust biological activity of these compounds underscores their potential for further development as therapeutic agents in the treatment of AML and potentially other malignancies driven by kinase dysregulation.

References

A Technical Guide to 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of derivatives based on the 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid scaffold. This class of compounds has emerged as a significant area of interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.

Core Structure and Therapeutic Rationale

The this compound core serves as a versatile template for the design of potent and selective kinase inhibitors. The pyrazole ring system is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites. Modifications at the 4-amino and 3-carboxyl positions, as well as the 1-phenyl group, allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A primary focus of research on these derivatives has been the inhibition of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[1][2][3][4] Dysregulation of these kinases is a hallmark of various cancers, most notably Acute Myeloid Leukemia (AML).[1][3] FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemic cells.[1][3] CDKs are crucial regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[1] The dual inhibition of FLT3 and CDKs presents a promising therapeutic strategy to overcome resistance and improve patient outcomes in AML.[1][2]

Synthesis and Chemical Properties

The synthesis of this compound derivatives typically involves a multi-step sequence. A general synthetic approach is outlined below.

The process often commences with the coupling of a 4-nitropyrazole-3-carboxylic acid with a desired amine, followed by the reduction of the nitro group to an amine.[1][3] This key intermediate can then undergo nucleophilic substitution with various heterocyclic halides to introduce diversity and modulate the biological activity of the final compounds.[1]

Biological Activity and Structure-Activity Relationships (SAR)

Extensive research has demonstrated the potent inhibitory activity of this compound derivatives against various kinases. The structure-activity relationship (SAR) studies have revealed several key insights for optimizing potency and selectivity.

Kinase Inhibitory Activity

A series of 1H-pyrazole-3-carboxamide derivatives have been synthesized and shown to exhibit excellent inhibitory activity against FLT3 and CDKs.[2] For instance, the compound FN-1501 was identified as a potent inhibitor of FLT3, CDK2, CDK4, and CDK6 with IC50 values in the nanomolar range.[2] Further optimization of the FN-1501 structure led to the discovery of compound 8t , which demonstrated even stronger activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM).[1][3]

| Compound | FLT3 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | MV4-11 IC50 (nM) | Reference |

| FN-1501 | 2.33 | 1.02 | 0.39 | 8 | [2] |

| 8t | 0.089 | 0.719 | 0.770 | 1.22 | [1][3] |

Table 1: In vitro inhibitory activities of key this compound derivatives.

Antiproliferative Activity

The potent enzymatic inhibition translates to significant antiproliferative effects in cancer cell lines. In the AML cell line MV4-11, which harbors an FLT3 internal tandem duplication (ITD) mutation, these compounds show potent growth inhibition.[2] Compound 8t exhibited an IC50 of 1.22 nM against MV4-11 cells and also showed excellent inhibitory activity against a variety of FLT3 mutants (IC50 < 5 nM).[3][4] Furthermore, compound 8t significantly inhibited the proliferation of a majority of the NCI60 human cancer cell lines (GI50 < 1 μM for most cell lines).[1][3]

Structure-Activity Relationship (SAR) Insights

SAR studies have highlighted the importance of specific structural features for potent kinase inhibition. The incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole is critical for both FLT3 and CDK inhibition.[2] The nature of the substituent on the 1-phenyl ring and the amide portion of the molecule also significantly influences the activity and selectivity profile. Molecular modeling studies have shown that these derivatives bind to the ATP-binding site of kinases, with the pyrazole-3-carboxamide skeleton forming conserved hydrogen bonds with the hinge region.[1]

Signaling Pathway Inhibition

The antiproliferative effects of these compounds are a direct result of their ability to modulate key cellular signaling pathways. Inhibition of FLT3 and CDKs leads to the suppression of downstream signaling cascades that are crucial for cancer cell survival and proliferation.

Treatment with these derivatives leads to the suppression of retinoblastoma (Rb) phosphorylation, a key event controlled by CDKs that is necessary for cell cycle progression.[2] Concurrently, the inhibition of FLT3 blocks the activation of downstream effectors such as STAT5, AKT, and ERK, which are critical for cell survival and proliferation.[2] The combined effect of cell cycle arrest and inhibition of pro-survival signaling ultimately leads to apoptosis in cancer cells.

Experimental Protocols

General Synthesis of 1H-pyrazole-3-carboxamide Derivatives

The synthesis of the target compounds is typically carried out as depicted in the workflow diagram. A representative experimental procedure is as follows:

-

Amide Coupling: 4-nitro-1H-pyrazole-3-carboxylic acid is dissolved in an appropriate solvent (e.g., THF) with a catalytic amount of DMF. Oxalyl chloride is added dropwise at 0 °C, and the mixture is stirred at room temperature. After concentration, the residue is dissolved in pyridine and added to a solution of the desired amine.

-

Nitro Reduction: The resulting nitro-substituted amide is subjected to hydrogenation (e.g., using a hydrogen balloon and a palladium on carbon catalyst) in a suitable solvent like methanol to yield the corresponding 4-amino derivative.

-

Nucleophilic Aromatic Substitution: The 4-amino-1H-pyrazole-3-carboxamide intermediate is then reacted with a heterocyclic halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) in a suitable solvent system to afford the final product.

In Vitro Kinase Assays

The inhibitory activity of the synthesized compounds against target kinases is determined using in vitro kinase assays. A common method involves the use of a luminescence-based assay that measures the amount of ATP remaining in the solution following a kinase reaction. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curves.

Cell Proliferation Assays

The antiproliferative effects of the compounds on cancer cell lines are typically evaluated using a cell viability assay, such as the MTT or CellTiter-Glo assay. Cells are seeded in 96-well plates and treated with increasing concentrations of the test compounds for a specified period (e.g., 72 hours). The cell viability is then measured, and the IC50 or GI50 values are determined.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their potent dual inhibition of FLT3 and CDKs provides a strong rationale for their continued investigation in AML and other malignancies. Future research efforts should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the SAR will also be crucial for the development of next-generation inhibitors with improved potency and selectivity. The versatility of the pyrazole scaffold ensures that this class of compounds will remain an active area of research in medicinal chemistry for the foreseeable future.

References

- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

Spectroscopic and Biological Insights into 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic Acid: A Potential Kinase Inhibitor Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the spectroscopic characterization and potential therapeutic relevance of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid, a key scaffold for the development of potent kinase inhibitors. While experimental data for this specific molecule is not extensively available in public literature, this document provides a comprehensive overview based on predicted spectroscopic data, a plausible synthetic route, and the well-established role of analogous compounds as inhibitors of key signaling pathways implicated in cancer, such as those governed by Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics targeting these pathways.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following spectroscopic data are predicted based on the analysis of structurally similar pyrazole derivatives. These tables provide an expected range and pattern for the spectral characteristics of the compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Pyrazole-H5 | 7.8 - 8.2 | Singlet | The chemical shift is influenced by the phenyl group at N1. |

| Phenyl-H (ortho) | 7.6 - 7.8 | Doublet/Multiplet | Deshielded due to proximity to the pyrazole ring. |

| Phenyl-H (meta, para) | 7.2 - 7.5 | Multiplet | |

| NH₂ | 4.5 - 5.5 | Broad Singlet | Chemical shift can vary with solvent and concentration. |

| COOH | 12.0 - 13.0 | Broad Singlet | Acidic proton, highly dependent on solvent and temperature. |

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (Carboxylic Acid) | 165 - 170 | |

| Pyrazole C3 | 145 - 150 | Attached to the carboxylic acid group. |

| Pyrazole C4 | 125 - 130 | Attached to the amino group. |

| Pyrazole C5 | 135 - 140 | |

| Phenyl C1' (ipso) | 138 - 142 | |

| Phenyl C2'/C6' (ortho) | 120 - 125 | |

| Phenyl C3'/C5' (meta) | 128 - 130 | |

| Phenyl C4' (para) | 125 - 128 |

Solvent: DMSO-d₆

Predicted Mass Spectrometry and Infrared Spectroscopy Data

Table 3: Predicted Mass Spectrometry (MS) and Infrared (IR) Data for this compound

| Technique | Parameter | Predicted Value | Notes |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 203.07 | For C₁₀H₉N₃O₂. |

| [M+H]⁺ | m/z 204.08 | In ESI+ mode. | |

| Infrared Spectroscopy | N-H stretch (amino) | 3300 - 3500 cm⁻¹ | Two bands expected for primary amine. |

| O-H stretch (carboxylic acid) | 2500 - 3300 cm⁻¹ | Very broad band. | |

| C=O stretch (carboxylic acid) | 1680 - 1710 cm⁻¹ | ||

| C=C & C=N stretch (aromatic/pyrazole) | 1500 - 1620 cm⁻¹ | Multiple bands. |

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, starting from a commercially available precursor. The following protocol is a plausible and adaptable method.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol, add phenylhydrazine (1 equivalent).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the crude ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

-

Suspend the ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture in an ice bath.

-

Acidify the solution to a pH of approximately 4-5 with a dilute solution of hydrochloric acid.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Biological Context: A Scaffold for Kinase Inhibition

Derivatives of the this compound core, particularly the corresponding carboxamides, have been identified as potent inhibitors of Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[1][2] These kinases are crucial regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers, including Acute Myeloid Leukemia (AML).

FLT3 Signaling Pathway and Inhibition

FLT3 is a receptor tyrosine kinase that, upon activation by its ligand (FL), triggers downstream signaling cascades such as the RAS/MEK/ERK and PI3K/Akt pathways, promoting cell proliferation and survival.[1] Mutations leading to constitutive activation of FLT3 are common in AML. Inhibitors based on the pyrazole scaffold can block the ATP-binding site of FLT3, thereby preventing its autophosphorylation and the subsequent activation of downstream oncogenic signaling.

Caption: Inhibition of the FLT3 signaling pathway by a pyrazole-based inhibitor.

CDK Signaling Pathway and Inhibition

CDKs are a family of protein kinases that control the progression of the cell cycle.[3][4] For instance, CDK4/6, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent entry into the S phase of the cell cycle. In many cancers, this pathway is hyperactive, leading to uncontrolled cell division. Pyrazole-based inhibitors can target the ATP-binding pocket of CDKs, preventing the phosphorylation of Rb and inducing cell cycle arrest.

Caption: Inhibition of the CDK-mediated cell cycle progression by a pyrazole-based inhibitor.

Conclusion

This compound serves as a valuable scaffold in the design of kinase inhibitors. While direct experimental data for this specific molecule is sparse, this guide provides a comprehensive predicted spectroscopic profile and a viable synthetic strategy. The established biological activity of its derivatives as potent inhibitors of FLT3 and CDK signaling pathways underscores the therapeutic potential of this chemical class. The information and visualizations presented herein are intended to facilitate further research and development in the pursuit of novel and effective cancer therapeutics.

References

- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia [pubmed.ncbi.nlm.nih.gov]

- 3. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

A Comprehensive Technical Review of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core. The pyrazole motif is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This technical guide provides a detailed literature review of this compound, focusing on its synthesis, physicochemical properties, and the biological activities of its derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, based on data available in the PubChem database.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O₂ | [3] |

| Molecular Weight | 203.20 g/mol | [3] |

| CAS Number | 64299-26-9 | [3] |

| IUPAC Name | 4-amino-1-phenylpyrazole-3-carboxylic acid | [3] |

| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)N | [3] |

| InChI Key | YAAFWVJWMRAZOW-UHFFFAOYSA-N | [3] |

Synthesis

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively reported in a single source, a plausible and chemically sound two-step synthetic route can be constructed based on established methodologies for the synthesis of related pyrazole derivatives. This proposed synthesis involves the initial formation of ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate, followed by hydrolysis to yield the target carboxylic acid.

Experimental Workflow: Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from general procedures for the synthesis of similar pyrazole esters.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol.

-

Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Hydrolysis to this compound

This protocol is based on the alkaline hydrolysis of pyrazole esters.[4]

-

Reaction Setup: Suspend ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Reaction: Heat the mixture to reflux and stir until the ester is completely hydrolyzed, as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidification: Carefully acidify the filtrate with a suitable acid (e.g., dilute hydrochloric acid) to a pH of approximately 4-5. The carboxylic acid product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum. The product can be further purified by recrystallization.

Spectroscopic Data

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Expected signals for the phenyl protons (multiplet, ~7.0-7.8 ppm), a singlet for the pyrazole C5-H, signals for the amino protons (broad singlet), and a carboxylic acid proton (broad singlet, downfield). |

| ¹³C NMR | Expected signals for the phenyl carbons, the pyrazole ring carbons, and the carboxylic acid carbonyl carbon (~160-170 ppm). |

| FT-IR (KBr, cm⁻¹) | Expected characteristic peaks for N-H stretching of the amino group (~3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and C=N and C=C stretching of the pyrazole and phenyl rings. |

| Mass Spectrometry | Expected molecular ion peak [M]⁺ corresponding to the molecular weight of 203.20 g/mol . |

Biological Activities of Derivatives and Potential Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, numerous derivatives have shown significant pharmacological potential, particularly as kinase inhibitors in the context of cancer therapy.

Derivatives of 4-amino-1H-pyrazole-3-carboxamide have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). These kinases are crucial regulators of cell cycle progression and are often dysregulated in various cancers, including Acute Myeloid Leukemia (AML).

Representative Signaling Pathway: Inhibition of FLT3 and CDK in Cancer

The following diagram illustrates the potential mechanism of action for a this compound derivative that acts as a dual FLT3 and CDK inhibitor.

Caption: A representative signaling pathway for a derivative acting as a dual FLT3 and CDK inhibitor.

This pathway highlights how inhibition of FLT3 and CDKs by a pyrazole derivative can block downstream signaling cascades that promote cell cycle progression and survival, ultimately leading to apoptosis in cancer cells.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. While detailed information on the parent compound is somewhat limited in the public domain, the extensive research into its derivatives showcases the significant potential of this chemical class. The proposed synthetic route provides a practical approach for obtaining the core molecule for further investigation. The established anti-cancer activity of its derivatives, particularly through the inhibition of key kinases, underscores the importance of this scaffold in modern drug discovery. This technical guide serves as a foundational resource to encourage and facilitate further research into the synthesis, characterization, and biological evaluation of this compound and its analogues.

References

- 1. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl 3-amino-4-phenylpyrazole-5-carboxylate synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C10H9N3O2 | CID 12363470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Maze: A Technical Guide to Pyrazole Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of pyrazole carboxylic acid derivatives, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. This document delves into their diverse therapeutic potential, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways they modulate. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Pyrazole carboxylic acid derivatives have emerged as a privileged scaffold in medicinal chemistry, attributable to their versatile synthetic accessibility and their capacity to interact with a wide array of biological targets. This structural motif is a cornerstone in the design of novel therapeutic agents, with derivatives exhibiting potent antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. This guide offers an in-depth exploration of the pharmacological landscape of these compounds, providing the foundational knowledge necessary to propel further research and development in this exciting field.

Pharmacological Activities and Quantitative Data

The therapeutic potential of pyrazole carboxylic acid derivatives is underscored by a wealth of quantitative data from a multitude of in vitro and in vivo studies. This section summarizes key findings across major therapeutic areas, with data presented in a clear, tabular format for ease of comparison and analysis.

Anticancer Activity

Pyrazole carboxylic acid derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of key kinases involved in cancer cell proliferation and survival.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7 (Breast) | 0.46 - 81.48 | [1][2] |

| Pyrazole-based compounds | PANC-1 (Pancreatic) | 104.7 | [2] |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple Negative Breast) | 6.45 - 14.97 | [3][4][5] |

| Pyrazole derivatives | HT-29 (Colon) | 2.12 - 69.37 | |

| Pyrazolyl urea derivatives | A549 (Lung) | 21.2 | [1] |

Anti-inflammatory Activity

A significant number of pyrazole carboxylic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Di-aryl/tri-aryl substituted pyrazole esters | COX-2 | 0.059 - 3.89 | 28.56 - 98.71 | |

| Pyrazole-bearing methylamine derivatives | COX-2 | 1.79 - 2.51 | 65.75 - 72.73 | |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-1 | 5.40 | 344.56 | |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-2 | 0.01 | ||

| Pyrazole-based compounds | 5-Lipoxygenase (5-LOX) | 1.78 | N/A |

Antimicrobial Activity

The antimicrobial prowess of pyrazole carboxylic acid derivatives has been demonstrated against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazolylthiazole carboxylic acids | Staphylococcus aureus | 6.25 | |

| Pyrazolylthiazole carboxylic acids | Gram-positive bacteria | 6.25 | |

| Pyrazole-1-carbothiohydrazide derivative | Aspergillus niger | 2.9 - 7.8 | |

| Pyrazole derivative | Bacillus cereus | 128 | [6] |

| Isoxazolol pyrazole carboxylate | Rhizoctonia solani | 0.37 |

Key Experimental Protocols

The reliable evaluation of the pharmacological profile of pyrazole carboxylic acid derivatives hinges on the application of standardized and robust experimental methodologies. This section provides detailed protocols for key in vitro and in vivo assays cited in the preceding sections.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxylic acid derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate the cells for 1.5 hours at 37°C.[7]

-

Solubilization: Remove the MTT solution, and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Incubate the plate for 15 minutes with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.[7]

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole carboxylic acid derivatives or a reference drug (e.g., indomethacin) intraperitoneally or orally to the animals.

-

Induction of Edema: After a set period (e.g., 30 minutes), inject 100 µL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is then calculated relative to the control group.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, and a solution of arachidonic acid (substrate).

-

Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test pyrazole carboxylic acid derivative at various concentrations. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[8]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.[8]

-

Reaction Termination: After a precise incubation time (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride.[8]

-

Detection: The product of the COX reaction (e.g., Prostaglandin G2) is measured using a suitable method, such as a colorimetric or fluorometric assay. The absorbance or fluorescence is read using a plate reader.

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the pyrazole carboxylic acid derivative in a suitable broth medium in a 96-well microtiter plate.[9]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a McFarland 0.5 turbidity standard.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[9]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To fully comprehend the pharmacological effects of pyrazole carboxylic acid derivatives, it is crucial to understand the molecular pathways they influence and the experimental workflows used to synthesize and evaluate them. This section employs Graphviz diagrams to visually represent these complex relationships.

Signaling Pathways

Experimental Workflows

Conclusion

Pyrazole carboxylic acid derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases, positions them as a continuing source of inspiration for the development of next-generation therapeutics. This technical guide has provided a consolidated resource of their pharmacological profile, offering quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. It is our hope that this document will serve as a valuable tool for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

- 1. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

"discovery and history of aminopyrazoles"

An In-depth Technical Guide to the Discovery and History of Aminopyrazoles

Introduction

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a cornerstone in medicinal chemistry, agriculture, and industry.[1][2] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[2] Several well-established drugs, such as the anti-inflammatory Celecoxib and the anticancer agent Crizotinib, feature the pyrazole scaffold, confirming its pharmacological significance.[2][3]

Within this broad class, aminopyrazoles—pyrazoles bearing a free or substituted amino group—have emerged as a particularly "privileged" scaffold.[4] They are versatile and valuable frameworks in drug discovery, acting as advantageous ligands for various enzymes and receptors.[2][5] This guide provides a technical overview of the history, synthesis, and evolution of aminopyrazoles, with a focus on their pivotal role in the development of targeted therapies, particularly kinase inhibitors.

Early History and Synthesis

While the chemistry of pyrazoles dates back to the Knorr pyrazole synthesis in 1883, the specific exploration of aminopyrazoles has a history spanning over a century.[1][6] Their utility as precursors for more complex fused heterocyclic systems and their inherent biological activities have driven continuous interest in their synthesis.[7][8]

The most common and versatile synthetic strategies involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound, typically a β-ketonitrile or an α,β-unsaturated nitrile.[6][7][9][10]

A critical challenge in synthesizing N-substituted aminopyrazoles is controlling the regioselectivity—that is, determining whether the amino group ends up at the 3- or 5-position of the pyrazole ring. This outcome is often dictated by the reaction conditions, which can favor either the kinetic or the thermodynamic product.[9][11]

Experimental Protocol: A Classic Synthesis of 3(5)-Aminopyrazole

This protocol is adapted from a well-established procedure published in Organic Syntheses and represents a convenient and high-yield method using readily available starting materials.[12] It involves the formation of β-cyanoethylhydrazine, cyclization to an iminopyrazolidine intermediate, and subsequent elimination to yield the aminopyrazole.

Part A: β-Cyanoethylhydrazine

-

To a 2-L two-necked flask, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.

-

Gradually add 318 g (6.00 moles) of acrylonitrile over 2 hours with stirring, maintaining the internal temperature at 30–35°C using occasional cooling.

-

Remove water by distillation at 40 mm Hg (bath temperature 45–50°C) to yield β-cyanoethylhydrazine as a yellow oil (490–511 g, 96–100% yield), which is used directly in the next step.

Part B: 3-Imino-1-(p-tolylsulfonyl)pyrazolidine

-

In a 3-L flask, prepare a solution of 101 g (1.20 moles) of sodium bicarbonate in 1 L of water.

-

Add 102 g (1.20 moles) of β-cyanoethylhydrazine and cool the mixture to 18°C.

-

Increase stirring speed and add a solution of 229 g (1.20 moles) of p-toluenesulfonyl chloride in 400 mL of benzene all at once.

-

Add additional portions of sodium bicarbonate sequentially: 25.2 g after 15 min, 16.8 g after 30 min, and 16.8 g after 55 min.

-

Stir the mixture for 5 hours at 18–25°C.

-

Add a final 8.4 g of sodium bicarbonate, followed by 200 mL of ether, and continue stirring for 1 hour.

-

Collect the crystalline product by filtration, wash with water and then ether, and dry to obtain 3-imino-1-(p-tolylsulfonyl)pyrazolidine (263–275 g, 92–96% yield).

Part C: 3(5)-Aminopyrazole

-

In a 1-L flask, dissolve 119.5 g (0.50 mole) of the iminopyrazolidine from Part B in 500 mL of concentrated hydrochloric acid at 20–25°C.

-

Heat the solution to 85°C and maintain this temperature for 15 minutes.

-

Cool the solution to 0°C to precipitate p-toluenesulfinic acid. Remove the precipitate by filtration.

-

Neutralize the filtrate to pH 7.5–8.0 with a 50% sodium hydroxide solution while keeping the temperature below 30°C.

-

Extract the aqueous solution five times with 150-mL portions of isopropyl alcohol.

-

Remove the solvent by distillation, with the final traces removed under reduced pressure, to yield 3(5)-aminopyrazole as a light yellow oil (62–66 g, 93–99% yield), which crystallizes on cooling.

Aminopyrazoles as Kinase Inhibitors

A significant breakthrough in the application of aminopyrazoles came with their recognition as highly effective scaffolds for kinase inhibitors.[4] Kinases are crucial enzymes that regulate a majority of cellular pathways, and their aberrant signaling is a hallmark of many diseases, especially cancer.[13] The aminopyrazole core can act as a bioisostere for other chemical motifs, such as anilines, mitigating potential toxicity while maintaining or improving binding to the ATP pocket of kinases.[14]

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases (RTKs) are established drivers of numerous cancers.[13] The development of inhibitors is a key therapeutic strategy, but clinical efficacy can be limited by the emergence of resistance mutations, such as the "gatekeeper" mutation.[13] Researchers have successfully developed aminopyrazole-based FGFR inhibitors that can overcome this resistance.[13][15]

The following table summarizes the in vitro activity of a series of aminopyrazole-based FGFR inhibitors against various cell lines. Potency is measured by IC₅₀ values, which represent the concentration of the inhibitor required to reduce the biological activity by 50%. Lower values indicate higher potency.

| Compound | BaF3 FGFR2 WT IC₅₀ (nM) | BaF3 FGFR2 V564F IC₅₀ (nM) | RT112 IC₅₀ (nM) |

| 6 | 0.7 | 0.9 | 3.6 |

| 15 | 1.1 | 1.2 | 10.1 |

| 16 | 101.4 | 114.6 | 289.4 |

| 17 | 1.6 | 1.4 | 10.4 |

| 18 | 1.5 | 1.3 | 6.7 |

| 19 | 5.3 | 3.8 | 21.0 |

| Data sourced from ACS Medicinal Chemistry Letters, 2021.[15] |

This is a generalized protocol for assessing the potency of compounds against cell lines engineered to depend on FGFR signaling.

-

Cell Culture: Maintain BaF3 cells, engineered to express either wild-type (WT) or mutant FGFR2, in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate growth factors.

-

Assay Preparation: Wash cells to remove growth factors and resuspend them in assay medium. Seed the cells into 96-well plates at a density of 5,000 cells per well.

-

Compound Treatment: Prepare serial dilutions of the aminopyrazole test compounds in DMSO and add them to the cell plates. The final DMSO concentration should be kept constant (e.g., 0.1%).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Case Study: Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of protein kinases that are essential for controlling cell division and proliferation through the cell cycle.[16] Dysregulation of CDK activity is a common feature of cancer, making them attractive targets for therapeutic intervention. The aminopyrazole scaffold has been successfully utilized to develop potent and selective CDK inhibitors.[16][17]

The table below shows the inhibitory activity of selected pyrazole derivatives against the CDK2/cyclin A2 complex.

| Compound | CDK2/cyclin A2 IC₅₀ (µM) |

| 4 | 3.82 |

| 7a | 2.01 |

| 7d | 1.47 |

| 9 | 0.96 |

| Data sourced from RSC Medicinal Chemistry, 2024.[17] |

Conclusion

The journey of aminopyrazoles from relatively simple heterocyclic building blocks to central scaffolds in modern, life-saving therapeutics is a testament to their chemical versatility and pharmacological relevance. Their history is interwoven with the evolution of synthetic organic chemistry and the rise of structure-based drug design. The ability to control their synthesis, tune their properties, and effectively target key enzymes like kinases has solidified the aminopyrazole core as a truly privileged structure in medicinal chemistry.[4][5] Continued research into this remarkable class of compounds promises to yield new therapeutic agents for a wide range of diseases, from cancer to neurodegenerative disorders.[14][18]

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 9. soc.chim.it [soc.chim.it]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-3-carboxylic acids and their derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The pyrazole core is a bioisostere of the imidazole ring and is present in a wide array of pharmaceuticals exhibiting diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The carboxylic acid functionality at the 3-position of the pyrazole ring serves as a versatile handle for further molecular modifications, making the efficient synthesis of these building blocks a critical aspect of drug development.

These application notes provide a comprehensive overview of the most common and effective methods for synthesizing pyrazole-3-carboxylic acids, complete with detailed experimental protocols, comparative data, and workflow diagrams to guide researchers in this field.

Key Synthesis Methods

Several synthetic strategies have been developed for the preparation of pyrazole-3-carboxylic acids. The most prominent methods include:

-

The Knorr Pyrazole Synthesis and its Variations: A classic and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

-

Synthesis from Heterocyclic Precursors: Utilizing molecules such as furan-2,3-diones as starting materials for the construction of the pyrazole ring.

-

Multi-Component Reactions: One-pot procedures that combine multiple starting materials to afford complex pyrazole derivatives in a single step.

-

1,3-Dipolar Cycloaddition Reactions: A powerful method for constructing the pyrazole ring with high regioselectivity.

-

Oxidation of Substituted Pyrazoles: The conversion of a pre-formed pyrazole with a suitable substituent at the 3-position, such as a methyl group, to a carboxylic acid.

Method 1: Knorr Pyrazole Synthesis and One-Pot Variation

The Knorr synthesis is a cornerstone for pyrazole formation. In the context of pyrazole-3-carboxylic acids, this typically involves the reaction of a β-ketoester with a hydrazine. A significant advancement of this method is the one-pot combination of a Claisen condensation with the Knorr cyclization, allowing for the synthesis of highly substituted pyrazole-3-carboxylic acids from simpler starting materials.

Diagram of the One-Pot Claisen-Knorr Synthesis

Caption: One-pot synthesis of pyrazole-3-carboxylic acids.